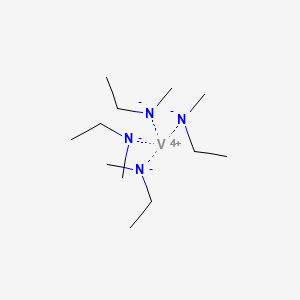
4-Chloro-3-fluoro-2-methylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-2-methylbenzyl alcohol: is an organic compound with the molecular formula C8H8ClFO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine, fluorine, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation and Methylation: The synthesis of 4-Chloro-3-fluoro-2-methylbenzyl alcohol typically begins with the halogenation of toluene derivatives
Reduction: The resulting halogenated toluene derivative is then subjected to reduction reactions to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Chloro-3-fluoro-2-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Various alcohol derivatives
Substitution: Functionalized benzyl alcohols
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-3-fluoro-2-methylbenzyl alcohol is used as an intermediate in organic synthesis. Its unique substituents allow for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound’s structure makes it a potential candidate for drug development. Researchers investigate its interactions with biological targets to explore its therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoro-2-methylbenzyl alcohol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity towards molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
4-Chloro-3-fluorobenzyl alcohol: Lacks the methyl group, which may affect its reactivity and applications.
3-Fluoro-2-methylbenzyl alcohol:
4-Chloro-2-methylbenzyl alcohol: Lacks the fluorine atom, which can alter its reactivity and interactions with other molecules.
Uniqueness: 4-Chloro-3-fluoro-2-methylbenzyl alcohol’s combination of chlorine, fluorine, and methyl groups makes it unique. These substituents provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
(4-chloro-3-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYRWYCQOQDCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)





![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)



![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)


